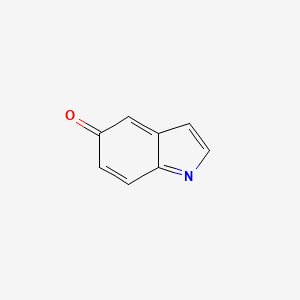

Indol-5-one

説明

Structure

3D Structure

特性

分子式 |

C8H5NO |

|---|---|

分子量 |

131.13 g/mol |

IUPAC名 |

indol-5-one |

InChI |

InChI=1S/C8H5NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5H |

InChIキー |

CHCVONSEJKYYBG-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=NC=CC2=CC1=O |

製品の起源 |

United States |

Reactivity and Reaction Mechanisms of Indol 5 One and Its Derivatives

Electrophilic Substitution Reactivity of Indol-5-one

The indole (B1671886) ring is inherently electron-rich, making it susceptible to electrophilic attack. The preferred site for electrophilic substitution is the C-3 position, which is significantly more reactive than other positions on the ring. wikipedia.orgrjptonline.org This is because the carbocation intermediate formed by attack at C-3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in

The presence of the carbonyl group at the C-5 position, being electron-withdrawing, is expected to deactivate the indole ring towards electrophilic substitution compared to unsubstituted indole. However, the C-3 position generally remains the most nucleophilic site for such reactions.

Recent advancements have focused on developing milder and more selective methods for C-3 functionalization. For instance, arenesulfonyl indoles have emerged as excellent precursors for C-3 substituted indole derivatives, reacting with various nucleophiles under mild basic conditions. rsc.org Another approach involves the use of myoglobin-based biocatalysts for the C-H functionalization of unprotected indoles at the C-3 position with ethyl α-diazoacetate, offering high conversion and chemoselectivity. rochester.edu Ruthenium(II) catalysis has also been employed for the site-selective C-3 alkenylation of indole derivatives. rsc.org

A study on the direct C-3 alkylation of indoles with α-heteroaryl-substituted methyl alcohols using a Cs2CO3/oxone® system demonstrated successful functionalization for a variety of C4–C7 substituted indoles, proceeding in moderate to high yields. chemrxiv.org

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | α-heteroaryl-substituted methyl alcohols | Cs2CO3/oxone® | C-3 alkylated indoles | chemrxiv.org |

| Alkenylation | Acrylates | Ruthenium(II) | C-3 alkenylated indoles | rsc.org |

| Carbene Transfer | Ethyl α-diazoacetate | Engineered myoglobin | C-3 functionalized indoles | rochester.edu |

| Nucleophilic Addition | Malononitrile (B47326) | Quinidine derived thiourea | C-3 functionalized indole derivatives | rsc.org |

The reaction of indoles with nitriles in the presence of Lewis acids provides a direct route to 3-acylindoles and related compounds. A study demonstrated that a combination of a boron Lewis acid, such as PhBCl2, and a nitrile can effectively acylate indoles at the C-3 position. jst.go.jp The reaction is proposed to proceed through the formation of an iminium intermediate, which upon hydrolysis yields the 3-acylindole. Alternatively, reduction of this intermediate can lead to the corresponding 1-(1H-indol-3-yl)alkylamine. jst.go.jp

The electronic nature of the substituents on the indole ring influences the outcome of this reaction. Indoles bearing electron-donating groups at the 1- or 2-position generally provide good yields, as they increase the electron density of the indole ring, facilitating the electrophilic attack by the nitrile-Lewis acid complex. jst.go.jp Conversely, indoles with electron-withdrawing groups at these positions are less reactive. jst.go.jp For indoles with substituents at the 5-position, those with electron-withdrawing groups have been found to give better yields than those with electron-donating groups. jst.go.jp This suggests that for this compound, the electron-withdrawing nature of the carbonyl group could be favorable for this specific transformation. jst.go.jp

Functionalization at the C-3 Position of Indole Derivatives

Nucleophilic Reactivity and Cycloaddition Reactions of this compound

While the indole ring is primarily known for its electrophilic character, it can also exhibit nucleophilic reactivity. The N-H proton of the indole ring is slightly acidic and can be removed by a strong base to generate a nucleophilic indolyl anion. bhu.ac.inresearchgate.net This anion can then react with various electrophiles.

Indole and its derivatives can also participate in cycloaddition reactions, providing access to complex heterocyclic frameworks. For instance, dearomative [5+2] cycloaddition reactions of indoles with oxidopyrylium ylides have been developed for the synthesis of highly functionalized cyclohepta[b]indoles. dntb.gov.uanih.gov Furthermore, 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from indole-based ketones, such as 11H-benzo rsc.orgresearchgate.netimidazo[1,2-a]indol-11-one, have been reported. mdpi.comnih.gov A metal-free [5+1] cycloaddition of donor-acceptor aziridines with 2-(2-isocyanoethyl)indoles has also been described. rsc.org While specific examples with this compound are limited, these studies provide a basis for exploring its potential in cycloaddition chemistry.

Reactivity Towards Nitrosoalkenes and N-Alkylation Pathways

The reaction of indoles with nitrosoalkenes is a versatile method for the synthesis of 3-substituted indoles. rsc.orgrsc.orgbohrium.com These reactions can proceed through two main competitive pathways: a concerted [4+2] cycloaddition (hetero-Diels-Alder reaction) or an electrophilic aromatic substitution. rsc.orgresearchgate.netrsc.org The outcome is often dependent on the substituents on the nitrosoalkene. researchgate.net For instance, with some phosphinyl nitrosoalkenes, the reaction with indole leads to 3-substituted indoles, and theoretical studies suggest that both cycloaddition and electrophilic substitution mechanisms can be operative. rsc.orgrsc.org In the case of ethyl nitrosoacrylate, the reaction with indole affords open-chain oximes via a hetero-Diels-Alder reaction followed by ring-opening. nih.gov

N-alkylation of indoles is another important transformation. Due to the somewhat acidic nature of the N-H proton, deprotonation with a base is typically required to generate the more nucleophilic indolyl anion, which then reacts with an alkylating agent. rsc.org Various methods have been developed for the N-alkylation of indoles, including classical approaches using sodium hydride and an alkyl halide, as well as more recent metal-catalyzed and metal-free reductive amination protocols. rsc.orgresearchgate.netacs.org For this compound, the electron-withdrawing effect of the carbonyl group would be expected to increase the acidity of the N-H proton, potentially facilitating its N-alkylation under basic conditions. Enantioselective methods for N-alkylation have also been developed, often employing transition metal catalysts or organocatalysts. mdpi.comnih.gov

| Reaction Type | Reactant | Key Features/Pathways | Reference |

|---|---|---|---|

| Reaction with Nitrosoalkenes | Phosphinyl nitrosoalkenes | Formation of 3-substituted indoles via competitive [4+2] cycloaddition and electrophilic aromatic substitution. | rsc.orgrsc.org |

| Reaction with Nitrosoalkenes | Ethyl nitrosoacrylate | Formation of open-chain oximes via hetero-Diels-Alder reaction and subsequent ring-opening. | nih.gov |

| N-Alkylation | Alkyl halides | Requires a strong base like sodium hydride for deprotonation. | rsc.org |

| Reductive N-Alkylation | Aldehydes | Metal-free conditions using a reducing agent like Et3SiH. | acs.org |

| Enantioselective N-Alkylation | Alkenols | Intermolecular aza-Wacker-type reaction using a palladium catalyst. | nih.gov |

Influence of Substituent Effects on this compound Reactivity

The electronic properties of substituents on the indole ring profoundly impact its reactivity. Electron-donating groups, such as methoxy (B1213986) or alkyl groups, increase the electron density of the ring, thereby enhancing its reactivity towards electrophiles. chim.it Conversely, electron-withdrawing groups, like the carbonyl group in this compound, decrease the electron density and thus reduce the reactivity towards electrophilic attack. jst.go.jp

In the context of this compound, the C-5 carbonyl group acts as a deactivating group for electrophilic aromatic substitution. This effect is transmitted throughout the ring system, influencing the reactivity of all positions. However, the inherent reactivity of the C-3 position often ensures that it remains the primary site of electrophilic attack, albeit at a slower rate than in electron-rich indoles.

A study on the azo coupling of indoles demonstrated that the reaction rate is retarded by electron-donating substituents and enhanced by electron-withdrawing substituents on the diazonium salt, which is the electrophile. cdnsciencepub.com This highlights the sensitivity of indole reactions to the electronic nature of the reacting partners. For reactions involving nucleophilic attack on the indole ring or deprotonation of the N-H group, the electron-withdrawing nature of the 5-oxo group is expected to have an activating effect. For instance, in a study of the reactivity of cyclopropylcyclohexadienone derivatives, the presence of a nitrogen atom within a fused pyrrolidine (B122466) ring, as in a tetrahydro-cycloprop[c]this compound system, was shown to influence the alkylation reactivity. acs.org

Plausible Mechanistic Pathways for Key Reactions

Understanding the mechanistic pathways of reactions involving indole derivatives is crucial for predicting outcomes and designing new synthetic strategies. For electrophilic substitution at C-3, the mechanism involves the attack of the electrophile on the electron-rich C-3 position to form a resonance-stabilized cationic intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. bhu.ac.in

The Fischer indole synthesis, a classical method for indole synthesis, proceeds through a complex mechanism involving a nih.govnih.gov-sigmatropic rearrangement of an arylhydrazone. acs.org While this is a synthetic route to indoles rather than a reaction of the indole ring itself, it underscores the intricate electronic rearrangements that these systems can undergo.

In the reaction of indoles with nitrosoalkenes, two primary mechanistic pathways are considered: a concerted [4+2] cycloaddition and a stepwise electrophilic aromatic substitution. rsc.orgresearchgate.netrsc.org Computational studies have been employed to elucidate the preferred pathway, which can depend on the specific substituents on the nitrosoalkene. rsc.org

For some transformations, such as the indolyl 1,3-heteroatom transposition (IHT), in-depth mechanistic studies using isotope labeling have revealed a duality of mechanisms, with both concerted and stepwise pathways being operative. rsc.org The electronic properties of substituents on the indole backbone can influence the preferred mechanistic route. rsc.org These detailed mechanistic insights are invaluable for the rational design of new and efficient synthetic methods for the functionalization of indole derivatives, including those based on the this compound scaffold.

Spectroscopic Characterization and Structural Elucidation of Indol 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Indol-5-one Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the indole (B1671886) scaffold, ¹H and ¹³C NMR are instrumental in confirming the substitution pattern and electronic properties of the ring system.

The ¹H NMR spectrum of indole derivatives provides characteristic signals for the aromatic protons on both the benzene (B151609) and pyrrole (B145914) rings. In the case of 5-substituted indoles like 1H-Indol-5-ol, the chemical shifts and coupling constants of the remaining protons are diagnostic. The NH proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and participation in hydrogen bonding. researchgate.net Protons on the pyrrole ring, H2 and H3, also show characteristic signals. The aromatic protons on the benzene ring (H4, H6, and H7) exhibit splitting patterns that are informative of their relative positions.

Interactive Table: Representative ¹H NMR Data for Indole Derivatives

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| NH | > 8.0 | broad singlet | Position can vary with solvent and concentration. |

| H2 | ~7.2 | multiplet | |

| H3 | ~6.4 | multiplet | |

| H4 | ~7.3 | doublet | |

| H6 | ~6.8 | doublet of doublets |

Note: The exact chemical shifts for 1H-Indol-5-ol may vary depending on the solvent and experimental conditions. The data presented is a general representation for indole derivatives.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indole ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of substituents. The carbon atom bearing the hydroxyl group (C5) is significantly affected, as are the other carbons in the benzene portion of the molecule. Carbons in the pyrrole ring also show distinct resonances. researchgate.net

Interactive Table: Representative ¹³C NMR Data for Indole Derivatives

| Carbon | Chemical Shift (δ, ppm) Range |

|---|---|

| C2 | ~124 |

| C3 | ~102 |

| C3a | ~128 |

| C4 | ~112 |

| C5 | ~150 (for C-OH) |

| C6 | ~112 |

| C7 | ~111 |

Note: This table represents typical chemical shift ranges for 5-hydroxyindole (B134679). Specific values can differ based on the experimental setup.

Proton Nuclear Magnetic Resonance (¹H NMR)

Vibrational Spectroscopy for this compound Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy of 1H-Indol-5-ol reveals key absorption bands corresponding to its functional groups. nist.govnih.gov A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, as well as the N-H stretch of the indole ring. C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic system appear in the 1450-1650 cm⁻¹ region. scialert.net C-N and C-O stretching vibrations can also be identified in the fingerprint region (below 1500 cm⁻¹). nih.gov

Interactive Table: Key FT-IR Vibrational Frequencies for 1H-Indol-5-ol

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3200-3600 | O-H and N-H stretching |

| 3000-3100 | Aromatic C-H stretching |

| 1450-1650 | Aromatic C=C stretching |

| 1200-1300 | C-O stretching |

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of indole-containing molecules is often dominated by vibrations of the indole ring. lmaleidykla.lt Surface-Enhanced Raman Spectroscopy (SERS) can be particularly useful for studying indole derivatives, as it can significantly enhance the Raman signals. lmaleidykla.ltdovepress.com For 1H-Indol-5-ol, characteristic Raman bands would include the indole ring breathing modes and stretching vibrations. The pyrrole ring stretching is often observed as a well-defined and intense band. lmaleidykla.lt

Interactive Table: Characteristic Raman Shifts for the Indole Ring

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1620 | Benzene/Pyrrole in-plane stretching |

| ~1550 | Pyrrole ring stretching |

| ~1440 | N-H deformation / Benzene deformation |

Fourier Transform Infrared (FT-IR) Spectroscopy

Electronic Spectroscopy of this compound and Related Chromophores

Electronic spectroscopy, primarily UV-Vis absorption spectroscopy, provides insights into the electronic transitions within a molecule. The indole ring is a well-known chromophore, and its absorption spectrum is sensitive to substitution. researchgate.net The UV-Vis spectrum of indole and its derivatives typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ states. core.ac.uk The introduction of a hydroxyl group at the 5-position causes a bathochromic (red) shift in these absorption bands compared to unsubstituted indole. researchgate.net This is due to the electron-donating nature of the hydroxyl group, which extends the conjugation of the π-electron system. core.ac.uk The solvent polarity can also influence the position of the absorption maxima. core.ac.uk

Interactive Table: Electronic Absorption Data for Indole and 5-Hydroxyindole

| Compound | Solvent | λₘₐₓ (nm) for ¹Lₐ band | λₘₐₓ (nm) for ¹Lₑ band |

|---|---|---|---|

| Indole | Gas Phase | ~270 | ~220 |

| 5-Hydroxyindole | Gas Phase | >270 | >220 |

| Indole | Cyclohexane | ~287 | ~267 |

Note: The data illustrates the red-shift effect of substitution on the indole chromophore.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Resolved Spectroscopic Studies on this compound Photodynamics

Time-resolved spectroscopy is used to track the fate of molecules after they absorb light, revealing the pathways and timescales of electronic relaxation and other photophysical processes. The photodynamics of indole and 5-hydroxyindole have been studied extensively. nih.govresearchgate.net

Upon UV excitation of 5-hydroxyindole with femtosecond laser pulses (e.g., at 249 nm or 273 nm), the molecule is typically promoted to the bright ¹Lₐ (a ¹ππ*) state. nih.gov From here, the molecule undergoes ultrafast non-adiabatic decay on a sub-100 femtosecond timescale. nih.govresearchgate.net Research indicates two primary competing relaxation pathways:

Internal Conversion to ¹Lₑ: A portion of the population decays to the lower-lying ¹Lₑ (another ¹ππ*) state. This ¹Lₑ state is relatively long-lived. nih.gov

Coupling to a ¹πσ State:* Another portion of the population is transferred to a dissociative ¹πσ* state. This state is localized along the N-H bond coordinate and has a lifetime on the order of 1 picosecond. nih.gov This pathway can lead to N-H bond fission.

Interestingly, studies on 5-hydroxyindole have concluded that a potential ¹πσ* state localized along the O-H bond plays little to no role in the relaxation dynamics at the excitation wavelengths studied. nih.gov

The photodynamics of the this compound tautomer are not specifically documented. However, the presence of a carbonyl group would introduce new electronic states, such as nπ* states, and likely open different relaxation channels. The excited-state dynamics would be expected to differ significantly from those of its 5-hydroxyindole tautomer.

Table 3: Summary of Excited-State Relaxation Dynamics for 5-Hydroxyindole

| Process | Initial State | Final State(s) | Timescale |

|---|---|---|---|

| Initial Excitation | S₀ | ¹Lₐ (¹ππ*) | < fs |

| Non-adiabatic Decay | ¹Lₐ | ¹Lₑ (¹ππ) and ¹πσ | < 100 fs nih.govresearchgate.net |

| ¹πσ* State Lifetime | ¹πσ* (N-H) | Dissociation/Relaxation | ~1 ps nih.gov |

Computational and Theoretical Chemistry Studies of Indol 5 One

Quantum Chemical Calculations for Indol-5-one Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comresearchgate.net It is frequently employed to determine the optimized geometry and electronic properties of molecules. mdpi.comstackexchange.com For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p) or 6-31G(d,p), are standard for geometry optimization. researchgate.netmdpi.comderpharmachemica.com These calculations aim to find the lowest energy conformation of the molecule, providing crucial data on bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net The accuracy of these calculations is often validated by comparing the results with experimental data, such as X-ray diffraction. mdpi.com For instance, studies on related indole compounds have demonstrated good agreement between DFT-optimized geometries and experimental values. researchgate.net

The electronic structure, encompassing the distribution of electrons within the molecule, is also thoroughly analyzed using DFT. researchgate.net This includes the calculation of total energy, electrostatic potential, and the energies of molecular orbitals. These parameters are fundamental to understanding the molecule's stability and reactivity. mdpi.comresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Indole Derivative Studies

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT/B3LYP | 6-311+G(d,p) | Geometry Optimization, Vibrational Frequencies | mdpi.com |

| DFT/B3LYP | 6-31G(d,p) | Geometry Optimization, Electronic Properties | derpharmachemica.com |

| DFT/PBE | Varies | Solid-State Compression Studies | mdpi.com |

| HF/ab initio | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. numberanalytics.com For indole derivatives, FMO analysis helps to understand their interaction with biological targets. For example, in a study of indol-4-ones, the HOMO-LUMO gap was correlated with their antifungal activity. mdpi.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. A lower value indicates higher reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness, with higher values indicating greater reactivity. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ajchem-a.com

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance | Reference |

|---|---|---|---|

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures electron-attracting tendency. | ajchem-a.com |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Indicates resistance to charge transfer. | researchgate.net |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. | researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Quantifies electrophilic character. | ajchem-a.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attacks. tandfonline.com The MEP map displays different potential values on the molecular surface using a color spectrum. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents areas of positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. mdpi.comtandfonline.com

In studies of indol-4-ones, MEP analysis revealed that the negative potential is concentrated around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. mdpi.com Conversely, positive potential was observed around the nitrogen atom, indicating its susceptibility to nucleophilic interactions. mdpi.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. bhu.ac.in

A key aspect of NBO analysis is the examination of donor-acceptor interactions. uni-muenchen.de It calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. semanticscholar.org A higher E(2) value indicates a stronger interaction and greater stabilization. semanticscholar.org For indole derivatives, NBO analysis can confirm intramolecular charge transfer interactions and elucidate the nature of chemical bonds, including their polarity and hybrid composition. derpharmachemica.comworldscientific.com For example, the analysis can quantify the charge transfer from a lone pair on a heteroatom to an adjacent antibonding orbital, which is a significant stabilizing factor. ugm.ac.id

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, providing valuable support for experimental findings. derpharmachemica.com Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be performed. worldscientific.comtandfonline.com

For vibrational analysis, calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. researchgate.net Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretching, bending, or torsional motions. derpharmachemica.com

Similarly, theoretical UV-Vis spectra can be calculated using Time-Dependent DFT (TD-DFT). bhu.ac.in These calculations provide information on electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. tandfonline.com Such predictions are instrumental in interpreting experimental spectra and understanding the electronic transitions within the molecule. mdpi.com

The study of excited states and photophysical processes is crucial for understanding the behavior of molecules upon light absorption, which is relevant for applications in fluorescence and photochemistry. bose.res.in Theoretical methods like TD-DFT are employed to investigate the properties of electronic excited states. researchgate.net

These investigations can elucidate processes such as intramolecular charge transfer (ICT), which can occur upon photoexcitation, especially in "push-pull" systems. acs.org The analysis of the electronic structure of the excited states can reveal the nature of these transitions. acs.org For indole derivatives, theoretical studies have explored how substitutions on the indole ring affect the photophysical properties, such as absorption and emission wavelengths. chemrxiv.org Furthermore, computational studies can explore potential energy surfaces of excited states to understand relaxation pathways, such as fluorescence and intersystem crossing. researchgate.netresearchgate.net These theoretical insights are vital for designing molecules with specific photophysical characteristics. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of this compound derivatives correlates with their biological activities. These computational models are essential for predicting the potency of new compounds and guiding the synthesis of more effective molecules.

Two-Dimensional QSAR Methodologies (PCA, SLR, MLR, MNLR)

Two-dimensional QSAR (2D-QSAR) models for this compound derivatives have been developed using various statistical methods to correlate physicochemical descriptors with biological activity. acs.org

In one study, 2D-QSAR models were constructed for a series of 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines as potent inhibitors of PIM-1 kinase. The methods employed included Principal Component Analysis (PCA), Simple Linear Regression (SLR), Multiple Linear Regression (MLR), and Multiple Nonlinear Regression (MNLR). The statistical quality of the MLR and MNLR models proved effective for predicting PIM-1 inhibitory activity, with correlation coefficients (R²) of 0.927 and 0.861, respectively. The robustness of these models was confirmed through cross-validation (CV-LOO) and Y-randomization tests.

The descriptors used in such studies often include molar refractivity, molar volume, parachor, refractive index, surface tension, density, and polarizability. PCA is utilized to reduce the dimensionality of the data and eliminate redundancy among descriptors. The resulting models, whether linear (MLR) or nonlinear (MNLR), provide mathematical equations that link the structural features of the compounds to their biological activities. For instance, a study on imidazothiazole-propenone derivatives, including an indol-5-yl substituted compound, utilized MLR to develop a predictive QSAR model. derpharmachemica.com

A key aspect of these studies is the definition of the model's applicability domain, often visualized using a Williams plot, which helps to identify outliers and ensure reliable predictions for new compounds. tandfonline.com

Three-Dimensional QSAR Methodologies (CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationships of this compound derivatives by considering their 3D spatial properties. tandfonline.comnih.govacs.org

For a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives acting as PIM2 inhibitors, both CoMFA and CoMSIA studies were conducted. nih.gov The best CoMFA and CoMSIA models exhibited high conventional determination coefficients (R²) of 0.91 and 0.90, and leave-one-out cross-validation coefficients (q²) of 0.68 and 0.62, respectively. nih.gov The predictive power of these models was further validated with an external test set, yielding high predicted determination coefficients (R²_test) of 0.96 for both models. nih.gov

CoMFA models typically evaluate the steric and electrostatic fields, while CoMSIA models also incorporate hydrophobic, and hydrogen bond donor and acceptor fields. tandfonline.comnih.gov For the PIM2 inhibitors, the best CoMSIA model included electrostatic, steric, hydrophobic, and acceptor fields. nih.gov These models are often visualized using contour maps, which highlight regions where modifications to the molecular structure could lead to increased or decreased activity. tandfonline.comacs.org

In a study on indolinone derivatives as PDK1 inhibitors, docking-based 3D-QSAR models were developed. The CoMFA model had a q² of 0.737 and an r² of 0.907, while the CoMSIA model showed a q² of 0.824 and an r² of 0.991. acs.org These results indicate that the developed 3D-QSAR models are robust and can be reliably used for predicting the activity of new inhibitors. acs.orgresearchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful tools for investigating the interactions between this compound derivatives and their biological targets at an atomic level. These approaches provide insights into binding modes, conformational stability, and the dynamics of ligand-receptor complexes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. tandfonline.commsjonline.org This method is widely employed to understand the binding modes of this compound derivatives and to identify key interactions that contribute to their biological activity. nih.govmdpi.commdpi.com

In a study of (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one derivatives, molecular docking was used to explore their binding patterns with selected target enzymes. tandfonline.com The results revealed favorable binding modes within the active sites, suggesting that the activity is proportional to the number of hydrogen bonds and close contacts with residues. tandfonline.com For instance, docking against Mycobacterium tuberculosis enoyl reductase inhibitors (PDB ID: 1P45) resulted in a binding energy of -13.15 kcal/mol, which was more favorable than the standard drug. tandfonline.com

Similarly, docking studies on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 inhibitors helped to elucidate their binding interactions. nih.gov For indole derivatives targeting the PIM-1 kinase, docking studies revealed that interaction with the amino acid residue Glu 121 is crucial for binding. tandfonline.com

Molecular docking simulations of new azine derivatives bearing an indole moiety with the CDK-5 enzyme (PDB ID: 3ig7) showed binding energy values ranging from -8.34 to -7.18 kcal/mol, indicating spontaneous binding. mdpi.com These computational predictions often correlate well with experimental findings, providing a strong basis for structure-based drug design. mdpi.com

| Compound/Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Mycobacterium tuberculosis enoyl reductase (1P45) | -13.15 | tandfonline.com |

| Indole Azine Derivative 9 | CDK-5 (3ig7) | -8.34 | mdpi.com |

| 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one derivative 9 | UDP-N-acetylmuramatel-alanine ligase (MurC) | -11.5 | nih.gov |

| 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one derivative 9 | Human lanosterol14α-demethylase | -8.5 | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of ligand-protein complexes over time. chemmethod.comtandfonline.comresearchgate.net These simulations are crucial for understanding the flexibility of both the ligand and the target protein, and for assessing the stability of their interactions. nih.govmdpi.com

MD simulations were performed on indole derivatives designed as Pim-1 inhibitors to examine the stability of their interactions with the target protein. tandfonline.com These simulations helped to investigate the pivotal role of specific amino acid residues, such as Glu 121, in the binding process. tandfonline.com

In a study of indole alkaloids as potential Plasmepsin II inhibitors, MD simulations were run for 100 ns to verify the stability of the ligand-protein complex in a physiological environment. chemmethod.com Similarly, MD simulations of the complex between the phosphodiesterase 5 (PDE5) and the indole alkaloid evodiamine (B1670323) were conducted to understand the binding dynamics. mdpi.com The results showed that the binding of (-)-evodiamine increased the root-mean-square deviation (RMSD) and radius of gyration (Rg) of PDE5, suggesting a potential inhibitory activity. mdpi.com

For a series of new indole-hydrazone derivatives, MD simulations were performed to investigate the protein-ligand stability of the most active compound. The RMSD value of the ligand remained stable between 0.02 and 0.16 nm throughout the simulation, indicating a stable binding conformation. nih.gov

| Indole Derivative Class | Target Protein | Simulation Length | Key Finding | Reference |

|---|---|---|---|---|

| Pim-1 inhibitors | Pim-1 Kinase | Not Specified | Confirmed the stability of interactions, especially with Glu 121. | tandfonline.com |

| Indole alkaloids | Plasmepsin II | 100 ns | Verified the stability of the ligand-protein complex. | chemmethod.com |

| (-)-Evodiamine | PDE5 | Not Specified | Increased RMSD and Rg of PDE5, suggesting inhibitory activity. | mdpi.com |

| Indole-hydrazone derivative | FabH | Not Specified | Ligand RMSD remained stable, indicating a stable binding conformation. | nih.gov |

Theoretical Characterization of Nonlinear Optical (NLO) Properties

Theoretical studies have been conducted to investigate the nonlinear optical (NLO) properties of this compound and its derivatives. researchgate.netmedmedchem.com These materials are of interest for applications in optoelectronics, including optical switching and signal processing. medmedchem.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it. researchgate.netdntb.gov.ua

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to calculate key parameters that determine NLO properties. researchgate.netmedmedchem.com These parameters include the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netmedmedchem.comnih.gov A high value for these parameters suggests a strong NLO response. researchgate.netmedmedchem.com

For instance, a study on Indole-7-carboxyldehyde showed that the molecule possesses a high dipole moment, linear polarizability, and first-order hyperpolarizability, indicating its potential for good NLO behavior. researchgate.net The NLO properties are often associated with intramolecular charge transfer, which can be analyzed through techniques like Mulliken charge analysis and molecular electrostatic potential mapping. researchgate.net

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another crucial factor. nih.gov A smaller energy gap generally leads to higher polarizability and a more significant NLO response. researchgate.netnih.gov Theoretical calculations on various indole derivatives have demonstrated that substitutions on the indole ring can modulate the HOMO-LUMO gap and, consequently, the NLO properties. researchgate.net For example, ethenyl indoles with electron-withdrawing groups have been shown to exhibit substituent-dependent NLO properties. researchgate.net

Biosynthesis and Biologically Relevant Mechanisms Involving Indol 5 One and Its Analogs

Biosynthetic Pathways of Related Indole (B1671886) Core Structures

The indole ring system is a fundamental structural motif in a vast array of natural products with significant biological activities. The biosynthesis of these molecules originates from primary metabolism, branching off into specialized pathways that construct the diverse range of indole-containing compounds observed in nature.

Tryptophan Biosynthesis and its Intermediates

The biosynthesis of L-tryptophan, the primary precursor for most indole alkaloids, begins with chorismate, a key intermediate of the shikimate pathway. nih.govnih.gov In plants and microorganisms, chorismate is converted to anthranilate by the enzyme anthranilate synthase. nih.gov Subsequently, anthranilate reacts with phosphoribosyl pyrophosphate (PRPP) in a reaction catalyzed by anthranilate phosphoribosyltransferase. nih.gov This is followed by a series of enzymatic steps involving ring opening, decarboxylation, and cyclization to form indole-3-glycerol phosphate. nih.govwikipedia.org The final step in tryptophan biosynthesis is the condensation of indole, derived from indole-3-glycerol phosphate, with serine, a reaction catalyzed by tryptophan synthase. wikipedia.org

| Key Intermediates in Tryptophan Biosynthesis |

| Chorismate |

| Anthranilate |

| 5-Phosphoribosylanthranilate |

| Indole-3-glycerol phosphate |

| Indole |

| L-Tryptophan |

Indole Diterpenoid Biosynthesis Pathways

Indole diterpenoids are a class of fungal metabolites characterized by a core structure comprising an indole unit fused to a diterpene moiety. rsc.org Their biosynthesis initiates with the prenylation of an indole-containing precursor, typically derived from tryptophan or a related intermediate, with geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.netgenome.jp This initial step is catalyzed by a prenyltransferase. nih.govacs.org

The resulting geranylgeranylated indole intermediate then undergoes a series of complex cyclization reactions, often catalyzed by terpene cyclases, to form the polycyclic diterpene framework. nih.gov Subsequent modifications, including oxidations, hydroxylations, and rearrangements, are catalyzed by a variety of enzymes, including flavin-dependent monooxygenases (FMOs) and cytochrome P450 monooxygenases, leading to the vast structural diversity observed in this class of natural products. nih.govmdpi.com A common intermediate in many indole diterpenoid pathways is paspaline. nih.govgenome.jp

Indole-3-Acetic Acid (Auxin) Biosynthesis in Microorganisms and Plants

Indole-3-acetic acid (IAA), the principal auxin in plants, plays a crucial role in regulating plant growth and development. nih.govmdpi.com Its biosynthesis can occur through multiple pathways, which are broadly categorized as tryptophan-dependent and tryptophan-independent. nih.govyoutube.com

In tryptophan-dependent pathways, L-tryptophan serves as the direct precursor for IAA synthesis. nih.gov Several distinct routes have been identified, named after their key intermediates:

Indole-3-acetamide (IAM) pathway: Tryptophan is converted to IAM by tryptophan-2-monooxygenase, and then IAM is hydrolyzed to IAA by an IAM hydrolase. doraagri.comoup.com This pathway is well-characterized in bacteria. oup.com

Indole-3-pyruvic acid (IPA or IPyA) pathway: This is considered a major pathway in both plants and bacteria. oup.compup.ac.in Tryptophan is first converted to IPyA by a tryptophan aminotransferase. pup.ac.in IPyA is then decarboxylated to indole-3-acetaldehyde (IAAld), which is subsequently oxidized to IAA. pup.ac.in

Indole-3-acetonitrile (IAN) pathway: In this pathway, tryptophan is converted to IAN, which can then be converted to IAA by a nitrilase. oup.compup.ac.in The initial steps leading from tryptophan to IAN are still under investigation. oup.com

Tryptamine (B22526) (TAM) pathway: Tryptophan is decarboxylated to form tryptamine by tryptophan decarboxylase. doraagri.com TAM is then oxidized to IAAld, which is further oxidized to IAA. mdpi.com

Tryptophan side-chain oxidase (TSO) pathway: This pathway involves the direct oxidation of the tryptophan side chain to produce IAAld, which is then converted to IAA. mdpi.com

| Tryptophan-Dependent IAA Biosynthesis Pathways | Key Intermediate(s) |

| Indole-3-acetamide (IAM) | Indole-3-acetamide |

| Indole-3-pyruvic acid (IPA/IPyA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde |

| Indole-3-acetonitrile (IAN) | Indole-3-acetonitrile |

| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde |

| Tryptophan side-chain oxidase (TSO) | Indole-3-acetaldehyde |

Evidence for tryptophan-independent IAA biosynthesis has been found in plants, suggesting that IAA can be synthesized from an earlier intermediate in the tryptophan biosynthetic pathway, such as indole or indole-3-glycerol phosphate, without proceeding through tryptophan itself. pup.ac.inpnas.org The precise mechanisms and intermediates of these pathways are not as well-elucidated as the tryptophan-dependent routes. pup.ac.inpnas.org Studies in maize have provided significant evidence for the existence of these pathways. pup.ac.in

Tryptophan-Dependent Pathways (IAM, IPA/IPyA, IAN, TAM, TSO)

Enzymatic Catalysis in Indole Biosynthesis (e.g., P450 Monooxygenases, Prenyltransferases, Flavin-Dependent Monooxygenases)

The structural diversification of the indole core is largely accomplished through the action of various classes of enzymes.

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for a wide range of oxidative reactions in indole alkaloid biosynthesis. mdpi.com They can catalyze hydroxylations, epoxidations, and even oxidative cleavage of the indole ring. mdpi.comresearchgate.net For instance, in the biosynthesis of some indole diterpenes, P450s are involved in the multi-step oxidation of diene intermediates. mdpi.com

Prenyltransferases: This class of enzymes is responsible for the attachment of isoprenoid moieties, such as dimethylallyl pyrophosphate (DMAPP) or geranylgeranyl pyrophosphate (GGPP), to the indole ring. nih.govnih.gov This prenylation step is often a key committing step in the biosynthesis of many indole alkaloids, including the indole diterpenoids and hapalindoles. nih.govnih.gov

Flavin-Dependent Monooxygenases (FMOs): FMOs are another important class of oxidative enzymes in indole alkaloid biosynthesis. nih.govmdpi.com They utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor to catalyze the monooxygenation of various substrates. mdpi.com In the biosynthesis of indole diterpenes, FMOs are key enzymes that catalyze epoxidation reactions. nih.gov Furthermore, FMOs have been shown to mediate complex rearrangements, such as the semi-pinacol rearrangement that forms the spiro-oxindole moiety found in notoamides. umich.edusdu.edu.cn

Structure-Activity Relationship (SAR) and Mechanistic Studies of Indol-5-one Derivatives

The indole scaffold is a prominent pharmacophore in medicinal chemistry due to its ability to mimic the structure of various proteins and interact with a multitude of biological targets. nih.govresearchgate.net Structure-activity relationship (SAR) studies of indole derivatives, including those based on the this compound core, have been instrumental in optimizing their therapeutic potential. These studies systematically explore how chemical modifications at different positions of the indole ring and its substituents influence biological activity. For instance, in the development of dopamine (B1211576) receptor ligands, SAR studies on hybrid molecules revealed that substitutions at the 5-position of the indole ring significantly impact affinity and selectivity for D2 and D3 receptors. acs.orgnih.gov Similarly, research on 3,5-disubstituted indole derivatives as Pim kinase inhibitors demonstrated that guided, structure-based modifications could transform a promiscuous scaffold into a highly selective and potent chemotype. nih.gov The optimization of the C-3 and C-5 positions of the indole core has been shown to yield compounds with improved cellular potency and high kinase selectivity. nih.gov These studies underscore the importance of SAR in refining the interaction between indole derivatives and their biological targets, leading to the development of more effective and selective therapeutic agents. nih.govnih.gov

Molecular Mechanisms of Action with Biological Targets

This compound derivatives and their analogs exert their biological effects through diverse molecular mechanisms, targeting a wide array of biomolecules. nrfhh.comontosight.ai Their structural versatility allows them to function as inhibitors of crucial enzymes, modulators of receptor activity, and disruptors of key cellular pathways. mdpi.comontosight.ai A primary mechanism is the inhibition of protein kinases, which are pivotal in cellular signal transduction. mdpi.comsemanticscholar.org Beyond kinases, indole derivatives have been shown to target tubulin, interfering with microtubule dynamics and leading to cell cycle arrest and apoptosis. mdpi.comsemanticscholar.org

In the context of neurodegenerative diseases, certain indole-based carboxamide derivatives act as modulators of SIRT3, a protein that helps reduce oxidative stress. nih.govresearchgate.net In oncology, the mechanisms are multifaceted, including the inhibition of topoisomerase enzymes, regulation of estrogen receptors, and modulation of critical signaling pathways like NF-κB and PI3K/Akt/mTOR. nrfhh.com For infectious diseases, indole derivatives can inhibit essential bacterial enzymes, such as DNA gyrase and tryptophanyl-tRNA synthetase (WRS), or viral enzymes like protease and reverse transcriptase, thereby halting pathogen replication. nih.govasm.orggoogle.com The indole nucleus often serves as a pharmacophore that facilitates the binding of these molecules to the active sites of their respective targets. jetir.org

Interaction with Protein Kinases and Associated Signal Transduction Pathways

A significant area of research for indole derivatives involves their interaction with protein kinases, which are key regulators of cellular processes like proliferation, survival, and differentiation. semanticscholar.orgresearchgate.net Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. researchgate.net Indole-based compounds have been developed as potent inhibitors for a multitude of kinases, including PIM kinases, PI3K, Akt, Receptor-Interacting Protein Kinase 1 (RIPK1), and Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.govmdpi.com

Derivatives such as 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines have been identified as potent, selective pan-PIM kinase inhibitors. ecronicon.net The PIM kinase family (PIM-1, PIM-2, PIM-3) is involved in promoting cell survival, and its inhibition is a promising cancer therapy strategy. rsc.org SAR studies on 3,5-disubstituted indoles led to compounds with nanomolar inhibitory concentrations against PIM-1 and PIM-3, and sub-micromolar activity against PIM-2. nih.gov

Indole derivatives also target key signal transduction pathways. For example, 5-fluoro indole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer. mdpi.comresearchgate.net One such compound, 6e, was found to downregulate PI3K-p85 and the phosphorylation of Akt in cervical cancer cells, leading to apoptosis. researchgate.net Other indole derivatives target the ERK signaling pathway, which also governs cell proliferation and survival. mdpi.com The ability of these compounds to interact with the ATP-binding sites of kinases and modulate downstream signaling highlights their therapeutic potential. mdpi.comrsc.org

| Derivative Class | Target Kinase(s) | Key Findings & IC₅₀ Values | Citations |

|---|---|---|---|

| 3,5-Disubstituted Indoles | PIM-1, PIM-2, PIM-3 | Potent pan-Pim inhibitors. Optimized compounds showed IC₅₀ ≤ 2 nM for Pim-1 and Pim-3, and IC₅₀ ≤ 100 nM for Pim-2. | nih.gov |

| Saccharomonosporine A Analogues | PIM-1, PIM-2, PIM-3 | Compound 5 was the most potent pan-inhibitor with IC₅₀ values of 0.37 µM (PIM-1), 0.41 µM (PIM-2), and 0.30 µM (PIM-3). | researchgate.net |

| 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives | RIPK1 | Compound 22b potently inhibited RIPK1 with an enzymatic IC₅₀ of 0.011 µM and showed good kinase selectivity. | nih.gov |

| 5-Chloro-indole-2-carboxylates | EGFRT790M, BRAFV600E | Compound 3e inhibited EGFRT790M with an IC₅₀ of 68 nM (more potent than erlotinib) and showed potent activity against BRAFV600E. | mdpi.com |

| 5-Fluoro Indole Derivatives | PI3K/Akt Pathway | Compound 6e exhibited excellent antiproliferative activity against HeLa and SiHa cells with IC₅₀ values of 9.366 µM and 8.475 µM, respectively, by inhibiting the PI3K/Akt pathway. | researchgate.net |

| 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines | PIM Kinases | Identified as potent PIM inhibitors through QSAR studies. | ecronicon.net |

| Meridianin C Derivatives | PIM Kinases | The parent compound, meridianin C, inhibits PIM-1 with an IC₅₀ of 1.44 µM. Optimization led to compound 43 with improved cellular potency and high selectivity. | nih.govrsc.org |

Enzyme Inhibition Mechanisms (e.g., Steroid 5-alpha-reductase, PIM Kinases, Antibacterial Protease)

This compound analogs have been extensively studied as inhibitors of various enzymes critical to disease pathology.

Steroid 5-alpha-reductase: This enzyme converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), and is a key target for treating benign prostatic hyperplasia (BPH). acs.org A series of indole derivatives have been developed as potent inhibitors of rat prostatic 5α-reductase. acs.orgnih.govacs.org SAR studies revealed that compounds with an ethyl substituent at the β-position of an α,β-unsaturated double bond showed strong inhibitory activity. acs.orgnih.govacs.org Notably, the compound (Z)-4-{2-[[3-[1-(4,4'-difluorobenzhydryl)indol-5-yl]-2-pentenoyl]amino]phenoxy}butyric acid (16 , KF20405) demonstrated an exceptionally low IC₅₀ value of 0.48 nM, which was 20 times more potent than the established inhibitor finasteride. nih.govacs.org Another indol-5-yl derivative, 4-[(1-benzyl-1H-indol-5-yl)oxyl]-3-chlorobenzoic acid (2d , YM-32906), also showed more potent inhibitory activity against human 5α-reductase than finasteride, with an IC₅₀ of 0.44 nM. researchgate.net

PIM Kinases: As constitutively active serine/threonine kinases, the PIM family is a significant target in oncology. rsc.org Indole derivatives have emerged as powerful PIM kinase inhibitors. researchgate.net Molecular docking studies of saccharomonosporine A analogues revealed that their inhibitory action stems from key interactions within the PIM-1 active site, including hydrogen bonding with Lys 67 and hydrophobic interactions with Val 52. rsc.org One potent pan-inhibitor from this class, compound 5 , displayed IC₅₀ values of 0.37 µM, 0.41 µM, and 0.30 µM against PIM-1, PIM-2, and PIM-3, respectively. researchgate.net

Antibacterial Protease and Other Enzymes: The antibacterial potential of indole derivatives often involves the inhibition of essential bacterial enzymes. rhhz.net For instance, 3,4-substituted indole compounds have been identified as inhibitors of bacterial tryptophanyl-tRNA synthetase (WRS), a crucial enzyme for protein synthesis, making them effective antibiotic agents. google.com Other indole derivatives, such as those incorporating a rhodanine (B49660) moiety, have been reported as inhibitors of bacterial proteases, including the anthrax lethal factor. mdpi.com Additionally, certain indole derivatives have shown inhibitory activity against topoisomerase IV and DNA gyrase in S. aureus, enzymes vital for DNA replication. nih.gov

| Derivative Class / Compound | Target Enzyme | Inhibition Data (IC₅₀) | Citations |

|---|---|---|---|

| Indol-5-yl Derivative (KF20405) | Rat Steroid 5α-reductase | 0.48 nM | acs.orgnih.govacs.org |

| Indol-5-yl Derivative (YM-32906) | Human Steroid 5α-reductase | 0.44 nM | researchgate.net |

| Saccharomonosporine A Analogue (Compound 5) | PIM-1, PIM-2, PIM-3 Kinase | 0.37 µM, 0.41 µM, 0.30 µM | researchgate.net |

| Meridianin C | PIM-1 Kinase | 1.44 µM | rsc.org |

| 3,4-Substituted Indoles | Bacterial Tryptophanyl-tRNA Synthetase (WRS) | Active inhibitors | google.com |

Modulation of Reactive Oxygen Species (ROS) Production

Indole derivatives exhibit a dual role in the modulation of reactive oxygen species (ROS), which can be either therapeutic or part of a cytotoxic mechanism depending on the compound and cellular context.

Several indole-based anticancer agents function by inducing ROS accumulation. mdpi.comsemanticscholar.org For example, a novel indole-containing hybrid derived from millepachine (B2987336) was shown to trigger apoptosis in cancer cells through the accumulation of ROS and subsequent disruption of the mitochondrial membrane potential. mdpi.com Similarly, certain pyrrolidine-substituted 5-nitroindole (B16589) compounds increase intracellular ROS concentrations as part of their antiproliferative effects. d-nb.info Platinum(IV) complexes that incorporate a 5-benzyloxyindole-3-acetic acid ligand in their axial position also demonstrated enhanced production of ROS in colon cancer cells, contributing to their potent anticancer activity. mdpi.com

Conversely, other indole derivatives have been developed for their antioxidant and neuroprotective properties, which are achieved by reducing ROS levels. nih.govresearchgate.net A study on novel indole-based carboxamide derivatives as SIRT3 modulators found that the compounds were beneficial in reducing ROS levels in vitro. nih.govresearchgate.net By upregulating SIRT3, these compounds increased the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), which are crucial for detoxifying ROS. nih.govresearchgate.net This mechanism highlights the potential of specific indole derivatives in treating pathological conditions associated with oxidative stress, such as Parkinson's disease. nih.gov

Ligand-Receptor Binding Energetics

Understanding the binding energetics between a ligand and its receptor is crucial for rational drug design. For this compound derivatives and their analogs, computational methods like molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations provide valuable insights into binding affinity and stability. espublisher.comnih.gov These studies quantify the interaction through metrics such as docking scores and free energy of binding (ΔG), typically measured in kcal/mol. espublisher.comresearchgate.net

In a study designing indole derivatives as inhibitors of the indoleamine 2,3-dioxygenase-1 (IDO1) enzyme, molecular dynamics simulations were used to calculate the free energy of binding. espublisher.com The designed compounds C78 and C79 showed favorable ΔGbind values of -32.88 ± 0.33 kcal/mol and -35.31 ± 0.35 kcal/mol, respectively, indicating stronger binding affinity compared to the native ligand. espublisher.com

Similar analyses have been performed for indole analogs targeting other receptors. For 3-substituted 2-methyl indole analogs targeting acetylcholinesterase (AChE) and glutathione S-transferase (GST), molecular docking predicted binding energies ranging from -6.0 to -9.3 kcal/mol for AChE and -7.5 to -11.1 kcal/mol for GST. bohrium.com For serotonin (B10506) receptor ligands, molecular docking revealed that the indole moiety of the ligands penetrates a hydrophobic microdomain of the receptor, with MM/GBSA calculations further quantifying the ligand-receptor binding energy. nih.gov These energetic data are critical for predicting the potency of new compounds and understanding the specific molecular interactions that drive their biological activity.

| Derivative Class / Compound | Target Receptor / Enzyme | Binding Energetics (kcal/mol) | Citations |

|---|---|---|---|

| Indole Derivative C78 | Indoleamine 2,3-dioxygenase-1 (IDO1) | ΔGbind: -32.88 ± 0.33 | espublisher.com |

| Indole Derivative C79 | Indoleamine 2,3-dioxygenase-1 (IDO1) | ΔGbind: -35.31 ± 0.35 | espublisher.com |

| 3-Substituted 2-Methyl Indole Analogs | Acetylcholinesterase (AChE) | Binding Energy: -6.0 to -9.3 | bohrium.com |

| 3-Substituted 2-Methyl Indole Analogs | Glutathione S-transferase (GST) | Binding Energy: -7.5 to -11.1 | bohrium.com |

Future Research Directions and Emerging Paradigms for Indol 5 One Studies

Innovations in Sustainable and Green Synthesis of Indol-5-one

The chemical synthesis of indole (B1671886) derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. rsc.org A significant shift towards more environmentally benign and sustainable synthetic strategies is a critical future direction for this compound research.

Key areas of focus in green synthesis include:

Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction rates and improving yields for various indole derivatives. tandfonline.com Its application to the synthesis of this compound could lead to more efficient and energy-saving processes.

Use of Green Solvents: Replacing conventional organic solvents with greener alternatives like water or ionic liquids is a crucial aspect of sustainable chemistry. google.comrsc.org Research into the feasibility of these solvents for this compound synthesis is warranted. google.com

Catalytic Systems: The development and utilization of novel catalysts, including nanocatalysts and organocatalysts, can enhance the efficiency and selectivity of synthetic routes to this compound. tandfonline.com Gold nanoparticles, for instance, have been used as catalysts in the synthesis of related indole compounds. tandfonline.com

Multicomponent Reactions: One-pot, multicomponent reactions offer an atom-economical approach to synthesizing complex molecules, reducing waste and simplifying purification processes. rsc.orgtandfonline.com Exploring such strategies for the construction of the this compound scaffold is a promising avenue.

A comparative analysis of conventional versus emerging green synthetic methods for indole derivatives highlights the potential benefits of adopting sustainable practices.

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Indole Synthesis | A classic method involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.orgwikipedia.org | Well-established, versatile for substituted indoles. wikipedia.org | Often requires harsh acidic conditions, may have limited substrate scope. rsc.org |

| Leimgruber-Batcho Indole Synthesis | An efficient method for synthesizing indole and its derivatives, popular in the pharmaceutical industry. wikipedia.org | High-yielding, suitable for substituted indoles. wikipedia.org | May involve multiple steps. |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to heat reactions. tandfonline.com | Rapid reaction times, increased yields, improved purity. tandfonline.com | Requires specialized equipment. |

| Ionic Liquid-Based Synthesis | Employs ionic liquids as solvents and/or catalysts. rsc.org | Can be recycled, offer unique selectivity, mild reaction conditions. rsc.org | Cost and potential toxicity of some ionic liquids. rsc.org |

| One-Pot Multicomponent Synthesis | Combines multiple reactants in a single reaction vessel to form a complex product. rsc.org | High atom economy, reduced waste, operational simplicity. rsc.org | Optimization of reaction conditions can be challenging. |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating drug discovery and materials science research. For this compound, this integrated approach can provide deep insights into its structure-activity relationships (SAR) and guide the design of novel derivatives with desired properties.

Key computational and experimental integrations include:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be employed to correlate the structural features of this compound derivatives with their biological activities. researchgate.netnih.gov These models can help in predicting the activity of new, unsynthesized compounds. researchgate.net

Molecular Docking: This computational technique can predict the binding orientation of this compound derivatives to specific biological targets, such as enzymes or receptors. researchgate.netnih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov

Spectroscopic and Crystallographic Analysis: Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming the structures of synthesized this compound derivatives and for validating the predictions made by computational models. smolecule.com

The study of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 inhibitors serves as an excellent example of this integrated approach. researchgate.netnih.gov In this research, 3D-QSAR and molecular docking studies were used to understand the binding mode of these compounds and to guide the design of new, more potent inhibitors. researchgate.netnih.gov

Exploration of Novel Biologically Relevant Mechanisms and Therapeutic Applications (excluding clinical trials)

The indole scaffold is a "privileged structure" in medicinal chemistry, present in numerous natural products and approved drugs. ijpsr.infonih.govmdpi.com The introduction of the 5-oxo functionality in this compound creates a unique chemical entity with the potential for novel biological activities.

Future research should focus on exploring a wide range of therapeutic areas, including but not limited to:

Anticancer Activity: Indole derivatives have shown promise as anticancer agents by targeting various pathways, including tubulin polymerization and protein kinases. mdpi.com The investigation of this compound derivatives for their cytotoxic effects on different cancer cell lines is a logical next step.

Antimicrobial and Antiviral Properties: The indole nucleus is a component of compounds with demonstrated antimicrobial and antiviral activities. chula.ac.thbiosynth.com Screening this compound derivatives against a panel of pathogenic bacteria and viruses could uncover new lead compounds.

Neuroprotective Effects: Some indole derivatives have been investigated for their potential in treating neurodegenerative diseases. smolecule.com The unique electronic properties of the this compound core might lead to compounds with novel neuropharmacological profiles.

Anti-inflammatory Activity: Indomethacin, an indole-containing drug, is a well-known nonsteroidal anti-inflammatory drug (NSAID). nih.gov Exploring the anti-inflammatory potential of this compound derivatives by investigating their effects on inflammatory pathways like COX-2 and NF-κB is a promising research direction. nih.gov

It is crucial to investigate the specific molecular targets and pathways through which this compound derivatives exert their biological effects. This mechanistic understanding is essential for the rational design of more effective and selective therapeutic agents.

Development of Structure-Based Design Principles for this compound Scaffolds

A systematic approach to understanding the structure-activity relationships (SAR) of this compound derivatives is fundamental for the development of potent and selective compounds. This involves the synthesis and evaluation of a library of analogs with systematic modifications to the core structure.

Key principles for structure-based design include:

Systematic Substituent Modification: Investigating the impact of different substituents at various positions of the this compound ring system on biological activity. mdpi.com This includes exploring the effects of electron-donating and electron-withdrawing groups, as well as varying the size and lipophilicity of the substituents. jst.go.jp

Scaffold Hopping and Bioisosteric Replacement: Replacing the this compound core with other heterocyclic systems or modifying functional groups with their bioisosteres to explore new chemical space and improve pharmacokinetic properties.

Conformational Analysis: Studying the preferred conformations of this compound derivatives and how these relate to their binding affinity for biological targets.

A study on indole propionic acids as PPARα/γ co-agonists demonstrated the power of structure-based design. nih.gov By analyzing the X-ray crystal structure of a compound bound to its target, researchers were able to rationalize the observed SAR and design more potent dual agonists. nih.gov Applying similar principles to the this compound scaffold will be instrumental in unlocking its full therapeutic potential.

Q & A

Q. What established synthetic pathways are available for Indol-5-one derivatives, and how can their purity be validated?

Methodological Answer: this compound derivatives are typically synthesized via condensation reactions. For example, enantiopure analogs can be prepared by reacting (S)-tryptophanol with aldehydes (e.g., 2-formylbenzoic acid) in toluene, followed by cyclization using BF3·OEt2. Purity validation requires:

- Chromatography : Flash chromatography (EtOAC/n-hexane or EtOAC/MeOH gradients) to isolate intermediates .

- Spectroscopy : ¹H NMR to confirm structural identity and enantiopurity (e.g., specific rotation measurements) .

- Crystallography : Recrystallization in EtOAC/MeOH to verify crystalline purity .

Q. Which spectroscopic techniques are essential for characterizing this compound compounds?

Methodological Answer:

- ¹H NMR : Critical for confirming backbone structure and substituent positions (e.g., hydroxymethyl groups at C7) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Polarimetry : Measures optical rotation to confirm enantiomeric excess in chiral derivatives .

- Melting Point Analysis : Assesses compound purity and crystallinity .

Q. How can researchers optimize reaction conditions for this compound synthesis to improve yields?

Methodological Answer:

- Solvent Selection : Toluene or CH2Cl2 for cyclization reactions .

- Catalyst Screening : BF3·OEt2 enhances reaction efficiency in stereoselective syntheses .

- Temperature/Time Optimization : Extended reaction times (16+ hours) improve completion rates .

- Byproduct Monitoring : Use TLC or HPLC to track reaction progress and adjust conditions .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data of this compound analogs be resolved systematically?

Methodological Answer:

- Meta-Analysis Frameworks : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to standardize data comparison across studies .

- Sensitivity Analysis : Identify confounding variables (e.g., assay protocols, cell lines) using multivariate regression .

- Reproducibility Checks : Replicate key experiments under controlled conditions (e.g., standardized solvent purity, temperature) .

- Systematic Reviews : Use databases like PubMed and Web of Science for comprehensive evidence synthesis, avoiding overreliance on Google Scholar .

Q. What experimental design considerations are critical for assessing pharmacokinetic properties of this compound derivatives in vitro?

Methodological Answer:

- Population/Model Selection : Use primary hepatocytes or Caco-2 cells for metabolic stability studies; ensure cell viability >90% via trypan blue exclusion .

- Dose-Response Curves : Employ Hill equation modeling to calculate IC50/EC50 values .

- Control Groups : Include vehicle controls and reference compounds (e.g., ketoconazole for CYP inhibition assays) .

- Ethical Compliance : Obtain institutional approval for human-derived cell lines .

Q. How can computational methods enhance the rational design of this compound-based inhibitors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for target proteins (e.g., kinases) .

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity .

- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories using GROMACS .

- Validation : Cross-check predictions with in vitro enzyme inhibition assays .

Q. What strategies mitigate bias in structure-activity relationship (SAR) studies of this compound analogs?

Methodological Answer:

- Blinded Assays : Assign compound codes to prevent observer bias during data collection .

- Randomization : Randomize plate layouts in high-throughput screening .

- Negative Controls : Include analogs with scrambled substituents to isolate target effects .

- Statistical Power Analysis : Use G*Power to determine minimum sample size for significance (α=0.05, β=0.2) .

Data Management & Analysis

Q. How should researchers handle large datasets from this compound bioactivity screenings?

Methodological Answer:

- Raw Data Archiving : Store unprocessed data (e.g., HPLC chromatograms, dose-response curves) in repositories like Zenodo .

- Metadata Tagging : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset annotation .

- Statistical Tools : Apply R or Python (SciPy/Pandas) for ANOVA, PCA, or cluster analysis .

Q. What are best practices for validating novel this compound derivatives as potential therapeutics?

Methodological Answer:

Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines in this compound studies?

Methodological Answer:

- Institutional Review : Submit protocols to ethics committees for approval, especially for animal/human tissue use .

- Conflict Disclosure : Declare funding sources or intellectual property interests .

- Reproducibility Documentation : Follow ARRIVE 2.0 guidelines for in vivo studies or CHEMRICH for chemical synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。